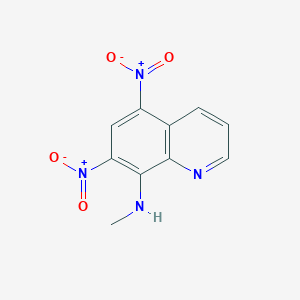![molecular formula C22H18BrFN2O3 B11101257 N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11101257.png)
N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-(4-fluorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a combination of bromobenzyl, phenyl, and fluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-bromobenzyl alcohol with phenol derivatives under specific conditions to form the bromobenzyl phenyl ether intermediate. This intermediate is then reacted with 4-fluorophenoxyacetic acid hydrazide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzylamine: Shares the bromobenzyl group but lacks the phenyl and fluorophenoxy groups.
4-Bromophenyl 4-bromobenzoate: Contains bromophenyl groups but differs in overall structure and functional groups.
Uniqueness
N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE is unique due to its combination of bromobenzyl, phenyl, and fluorophenoxy groups, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C22H18BrFN2O3 |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C22H18BrFN2O3/c23-18-6-3-4-16(12-18)14-29-21-7-2-1-5-17(21)13-25-26-22(27)15-28-20-10-8-19(24)9-11-20/h1-13H,14-15H2,(H,26,27)/b25-13+ |
InChI Key |
XZDJUUIVEFVIRV-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F)OCC3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=C(C=C2)F)OCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


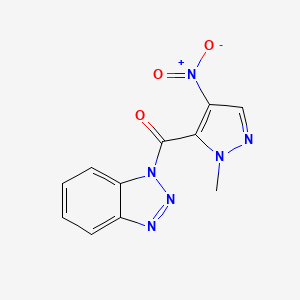
![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11101190.png)
![(4-{[Bis(2-hydroxyethyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(thiophen-2-yl)methanone](/img/structure/B11101195.png)
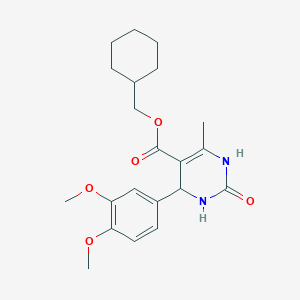
![[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-perimidin-6-yl)methylidene]propanedinitrile](/img/structure/B11101204.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11101207.png)
![methyl 3-[(3E)-3-(4-bromobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11101212.png)
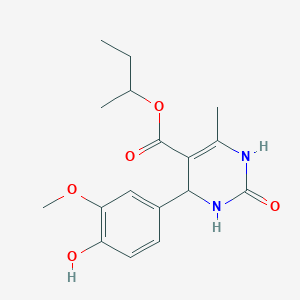
![N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4,5-diiodophenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11101228.png)
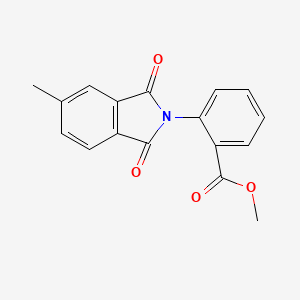
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11101248.png)
phosphonium](/img/structure/B11101249.png)
![2-Hydrazino-4-amino-5,6-dihydrobenzo[h]quinazoline-spiro-5-cyclopentane](/img/structure/B11101262.png)
